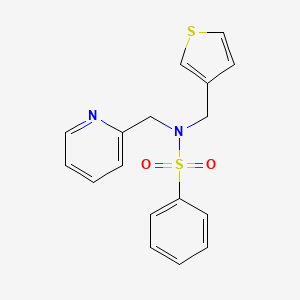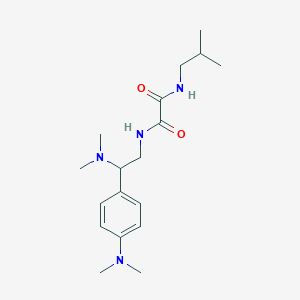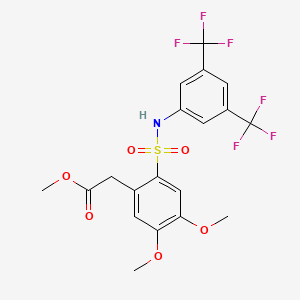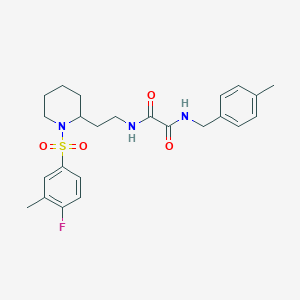
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as PTB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. PTB is a sulfonamide-based compound that has been shown to exhibit promising biological and physiological effects, making it a promising candidate for use in various research studies.
作用机制
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide can alter the expression of various genes, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including anticancer activity, anti-inflammatory activity, and neuroprotective activity. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. In addition, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
One of the main advantages of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide in laboratory experiments is its potential to exhibit significant biological and physiological effects. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been shown to have promising anticancer, anti-inflammatory, and neuroprotective activity, making it a valuable compound for use in various research studies. However, one of the limitations of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research involving N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide. One potential direction is to further investigate its anticancer activity and explore its potential applications in cancer therapy. Another potential direction is to investigate its neuroprotective activity and explore its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide and its potential applications in various fields.
合成方法
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide involves the reaction between 2-pyridinemethanol and 3-thiophenemethanol with benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has been used in various scientific research studies due to its potential applications in various fields. One of the most significant applications of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is in the field of cancer research, where it has been shown to exhibit promising anticancer activity. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide has also been used in the field of neuroscience, where it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,17-7-2-1-3-8-17)19(12-15-9-11-22-14-15)13-16-6-4-5-10-18-16/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABGZBSOTKWNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Phenoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2858329.png)







![3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2858343.png)
![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2858345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2858347.png)